molecular formula C23H19IN2O2 B3067132 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 413575-20-9

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No. B3067132
CAS RN: 413575-20-9
M. Wt: 482.3 g/mol
InChI Key: IEBYSSGQNKZRCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the imidazole ring. The presence of the iodine atom, a heavy halogen, could potentially influence the overall shape and properties of the molecule due to its size and electron density .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in various reactions. The iodophenyl and methoxyphenyl groups could also undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the iodine atom could increase the compound’s molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Corrosion Inhibition

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole derivatives have shown potential as corrosion inhibitors. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions. These inhibitors exhibited strong adsorption following the Langmuir model, suggesting a mixed type of adsorption (Prashanth et al., 2021) (Prashanth et al., 2021).

Nonlinear Optical Materials

Imidazole derivatives exhibit properties that make them suitable for nonlinear optical (NLO) applications. A study on 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole revealed its potential as an NLO material, showing fluorescence enhancement in the presence of transition metal ions (Jayabharathi et al., 2012) (Jayabharathi et al., 2012).

Synthesis and Structural Evaluation

The synthesis and structural evaluation of imidazole derivatives provide insights into their chemical properties and potential applications. For example, the synthesis of 2‐(2,4‐difluorophenyl)‐4,5‐bis(4‐methoxyphenyl) [2‐14C] imidazole was achieved for potential use in radiopharmaceuticals (Scott & Hawkins, 1983) (Scott & Hawkins, 1983).

Biological Activities

Imidazole derivatives also exhibit various biological activities. A study on 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole highlighted its antimicrobial and anticancer activities (Ramanathan, 2017) (Ramanathan, 2017).

Electrocatalytic Properties

Imidazole derivatives have been studied for their electrocatalytic properties. For instance, bis-imidazole methane ligated ruthenium(II) complexes have shown catalytic activity for hydrogen production from formic acid in water (Patra, Deka & Singh, 2021) (Patra, Deka & Singh, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many drugs containing an imidazole ring act by interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis. This would likely involve further studies to fully characterize its properties and behavior .

properties

IUPAC Name

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19IN2O2/c1-27-19-11-5-15(6-12-19)21-22(16-7-13-20(28-2)14-8-16)26-23(25-21)17-3-9-18(24)10-4-17/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBYSSGQNKZRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366934
Record name 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

CAS RN

413575-20-9
Record name 2-(4-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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